1-methyl-1H-indol-6-ol
Overview
Description
1-Methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds derived from plants. The structure of this compound consists of a benzene ring fused to a pyrrole ring with a hydroxyl group at the sixth position and a methyl group at the first position.
Mechanism of Action
Target of Action
1-Methyl-1H-indol-6-ol is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting an impact on viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular levels.
Action Environment
One study suggests that the vibrational characteristics of a related compound, 6-isocyano-1-methyl-indole, can be influenced by the solvent’s polarizability , which could potentially apply to this compound as well.
Biochemical Analysis
Biochemical Properties
1-methyl-1H-indol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives can act as ligands for multiple receptors, influencing signal transduction pathways and cellular responses . The binding interactions of this compound with biomolecules are critical for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Understanding the temporal effects of this compound is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to inhibit the release of GLP-1 at certain concentrations while enhancing its release at others . Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives can be metabolized through pathways involving tryptophan degradation, leading to the production of bioactive metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, indole derivatives can be transported across cell membranes through specific transporters, affecting their intracellular concentration and activity . Understanding the transport and distribution of this compound is critical for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their biological activity and therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-6-ol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable phenylhydrazine derivative and a methyl-substituted aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Formation of 1-methyl-1H-indole-6-one.
Reduction: Formation of 1-methylindoline-6-ol.
Substitution: Formation of halogenated derivatives such as 1-methyl-6-bromo-1H-indol-6-ol.
Scientific Research Applications
1-Methyl-1H-indol-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methylindole: Lacks the hydroxyl group at the sixth position, resulting in different chemical reactivity and biological activity.
6-Hydroxyindole: Lacks the methyl group at the first position, affecting its solubility and interaction with molecular targets.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position, used in plant growth regulation.
Uniqueness: 1-Methyl-1H-indol-6-ol is unique due to the presence of both the hydroxyl group and the methyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-methylindol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVRUXKQGYTPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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